molecular formula C11H8BF3KN B13466922 Potassium trifluoro(4-(pyridin-2-yl)phenyl)borate

Potassium trifluoro(4-(pyridin-2-yl)phenyl)borate

Cat. No.: B13466922
M. Wt: 261.09 g/mol
InChI Key: CNOUPQGOZMROFB-UHFFFAOYSA-N
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Description

Potassium trifluoro[4-(pyridin-2-yl)phenyl]boranuide is an organoboron compound that has gained significant attention in the field of chemistry due to its unique properties and versatile applications. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro[4-(pyridin-2-yl)phenyl]boranuide can be synthesized through several methods. One common approach involves the reaction of pyridin-2-ylboronic acid with potassium trifluoroborate under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of potassium trifluoro[4-(pyridin-2-yl)phenyl]boranuide may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques to ensure consistent production. The use of advanced purification methods, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[4-(pyridin-2-yl)phenyl]boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with potassium trifluoro[4-(pyridin-2-yl)phenyl]boranuide include palladium catalysts, bases like potassium carbonate, and solvents such as THF and dimethyl sulfoxide (DMSO). The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the compound .

Major Products Formed

The major products formed from reactions involving potassium trifluoro[4-(pyridin-2-yl)phenyl]boranuide include various boronic acids, esters, and substituted boron compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Mechanism of Action

The mechanism by which potassium trifluoro[4-(pyridin-2-yl)phenyl]boranuide exerts its effects involves the formation of boron-carbon bonds through cross-coupling reactions. The compound acts as a boron source, which is activated by a palladium catalyst to form a reactive intermediate. This intermediate then undergoes coupling with an organic halide to form the desired product. The molecular targets and pathways involved in these reactions are well-studied, making the compound a reliable reagent in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro[4-(pyridin-2-yl)phenyl]boranuide stands out due to its unique combination of stability and reactivity. Unlike other boron compounds, it is moisture- and air-stable, making it easier to handle and store. Additionally, its compatibility with a wide range of reaction conditions and substrates makes it a versatile reagent in synthetic chemistry .

Properties

Molecular Formula

C11H8BF3KN

Molecular Weight

261.09 g/mol

IUPAC Name

potassium;trifluoro-(4-pyridin-2-ylphenyl)boranuide

InChI

InChI=1S/C11H8BF3N.K/c13-12(14,15)10-6-4-9(5-7-10)11-3-1-2-8-16-11;/h1-8H;/q-1;+1

InChI Key

CNOUPQGOZMROFB-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=C(C=C1)C2=CC=CC=N2)(F)(F)F.[K+]

Origin of Product

United States

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